2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
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Overview
Description
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide is a complex organic compound with a pyrimidine core.
Preparation Methods
The synthesis of 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 5-cyano-4-oxo-6-phenyl-1H-pyrimidine-2-thiol with N-(4-propan-2-ylphenyl)acetamide under specific conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Scientific Research Applications
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide has been studied for its potential antitumor activity. Research has shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, making it a promising candidate for further development in cancer therapy . Additionally, its unique structure allows for modifications that can enhance its biological activity and selectivity.
Mechanism of Action
The mechanism of action of this compound involves the inhibition of specific enzymes and pathways critical for cancer cell proliferation. It has been observed to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth . The molecular targets include key proteins involved in cell division and survival, such as kinases and apoptotic regulators.
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives like 5-cyano-6-phenyl-2,4-disubstituted pyrimidines . Compared to these, 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide is unique due to its specific substitution pattern and the presence of the sulfanyl group, which can significantly influence its chemical reactivity and biological activity.
Conclusion
This compound is a compound of significant interest in medicinal chemistry, particularly for its potential antitumor properties. Its synthesis, chemical reactivity, and biological applications make it a valuable subject for further research and development.
Properties
IUPAC Name |
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-14(2)15-8-10-17(11-9-15)24-19(27)13-29-22-25-20(16-6-4-3-5-7-16)18(12-23)21(28)26-22/h3-11,14H,13H2,1-2H3,(H,24,27)(H,25,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMINSDULQHCERL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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